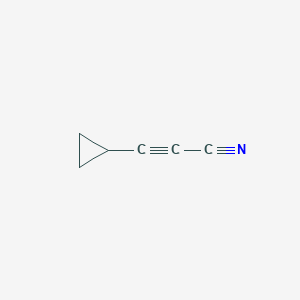

3-Cyclopropylprop-2-ynenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropylprop-2-ynenitrile is an organic compound with the molecular formula C₆H₅N It is characterized by a cyclopropyl group attached to a prop-2-ynenitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Cyclopropylprop-2-ynenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide, P₄O₁₀.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium or potassium cyanide in ethanol.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles.

Aplicaciones Científicas De Investigación

3-Cyclopropylprop-2-ynenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 3-Cyclopropylprop-2-ynenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, such as nucleophilic addition and substitution, which can alter the structure and function of target molecules. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Propiolonitrile: Similar in structure but lacks the cyclopropyl group.

Cyclopropylacetonitrile: Contains a cyclopropyl group but differs in the position of the nitrile group.

Cyclopropylmethylamine: Similar cyclopropyl group but contains an amine instead of a nitrile.

Uniqueness: 3-Cyclopropylprop-2-ynenitrile is unique due to the presence of both a cyclopropyl group and a prop-2-ynenitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

3-Cyclopropylprop-2-ynenitrile (C_6H_7N) is a compound of interest in medicinal chemistry and biological research. Its unique structure, featuring a cyclopropyl group and a nitrile functional group, suggests potential biological activities that warrant investigation. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits a triple bond between the second and third carbon atoms, which is characteristic of alkynes, and a nitrile group (-C≡N) that enhances its reactivity. The cyclopropyl moiety contributes to the compound's unique steric and electronic properties.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : There is evidence supporting its potential as an antimicrobial agent against certain pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

- Anticancer Activity : A study conducted by Kariuki et al. (2023) explored the anticancer effects of various nitrile compounds, including this compound. The results demonstrated significant cytotoxicity against the NCI 60-cell line panel, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Effects : Research published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of several alkynes. This compound exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

- Enzyme Inhibition Studies : A recent investigation into enzyme inhibitors highlighted that this compound could inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of other therapeutic agents when co-administered .

Data Table: Biological Activities

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Competitive Inhibition : For enzyme inhibition, it likely acts as a competitive inhibitor, binding to the active site and preventing substrate access.

Propiedades

IUPAC Name |

3-cyclopropylprop-2-ynenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N/c7-5-1-2-6-3-4-6/h6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFHWRSVWBEJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.